![molecular formula C12H10N4O4S2 B2508384 5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide CAS No. 946357-06-8](/img/structure/B2508384.png)

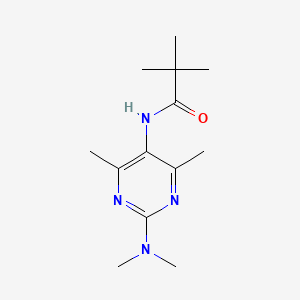

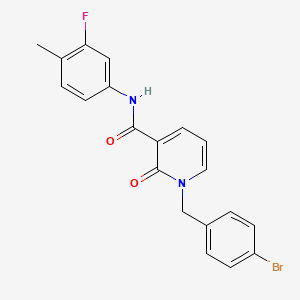

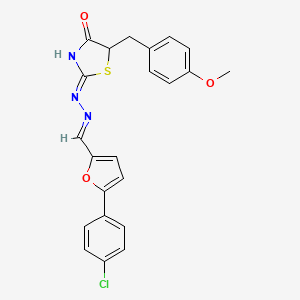

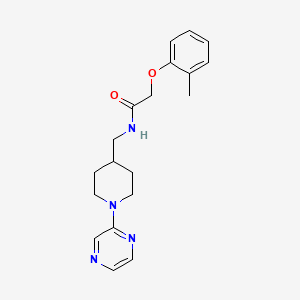

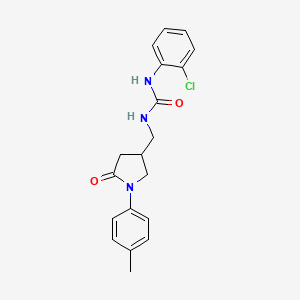

5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide, also known as MSB or MSBC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSB belongs to the class of sulfonamides, which are widely used in the treatment of various diseases, including bacterial infections, diabetes, and cancer.

Aplicaciones Científicas De Investigación

Synthesis and Potential Applications

Isoxazole-containing Sulfonamides as Carbonic Anhydrase Inhibitors : A study by Altug et al. (2017) highlighted the synthesis of isoxazole compounds, specifically 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives. These compounds were investigated for their inhibitory activity against human carbonic anhydrase isoforms, showing promising results for potential applications in treating conditions like glaucoma and neuropathic pain Altug et al., 2017.

Auxiliary-Directed γ-C(sp3)-H Bond Activation : Research by Pasunooti et al. (2015) focused on the Pd-catalyzed C(sp3)-H bond activation using bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties. The study demonstrated a method for selective and efficient modification of α-aminobutanoic acid derivatives, leading to the synthesis of γ-substituted non-natural amino acids. This process shows potential for creating building blocks in medicinal chemistry Pasunooti et al., 2015.

Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines : A study by Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. The research indicates that such compounds could be valuable in developing new therapeutic agents Abu‐Hashem et al., 2020.

Development of 5-Aroylindoles as Histone Deacetylase 6 Inhibitors : Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids targeting histone deacetylase 6 (HDAC6). These inhibitors showed potential for treating Alzheimer's disease by decreasing tau protein phosphorylation and aggregation. The findings suggest a promising avenue for Alzheimer's disease therapy development Lee et al., 2018.

Biopharmaceutic Evaluation of Anthelmintic Derivatives : Rivera et al. (2007) conducted a biopharmaceutic evaluation of novel anthelmintic derivatives, focusing on their solubility, permeability, and pharmacokinetic parameters. This research is critical for developing new anthelmintics with improved biopharmaceutical properties Rivera et al., 2007.

Propiedades

IUPAC Name |

5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4S2/c1-6-4-9(16-20-6)11(17)15-12-14-8-3-2-7(22(13,18)19)5-10(8)21-12/h2-5H,1H3,(H2,13,18,19)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSMRDRTVMZLNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2508304.png)

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)

![4-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2508318.png)

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2508323.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)